Product packaging for 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole(Cat. No.:CAS No. 933705-48-7)

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole

Cat. No.: B3307623
CAS No.: 933705-48-7
M. Wt: 109.13
InChI Key: DHSAAWDYDOKDGX-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole is a fused heterobicyclic compound of significant interest in medicinal chemistry and drug design. This reagent serves as a privileged scaffold for the deployment of pharmacophoric elements, offering unique topological and physicochemical properties valuable for constructing biologically active molecules . While this ring system has not been as extensively explored as some of its analogs, its most prominent application has been in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of therapeutics for type 2 diabetes . Furthermore, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, a closely related and well-validated system, is a key structural element in the marketed drug Omarigliptin and the clinically evaluated kinase inhibitor Danusertib, underscoring the legitimacy of this heterocyclic family in drug discovery . Beyond its use as a pharmacophore, this compound is highly valued as a synthetic building block. Its structure presents complementary vectors for substitution, allowing it to act as a sophisticated scaffold, particularly for mimicking topologies such as piperazine in medicinal chemistry programs . The imidazole ring within the structure is an electron-rich, five-membered aromatic system containing two nitrogen atoms. This feature enables the compound to readily engage in various noncovalent interactions, such as coordination bonds and hydrogen bonding, which are crucial for forming supramolecular complexes and binding to biological targets . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3 B3307623 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole CAS No. 933705-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-5(2-6-1)8-3-7-4/h3,6H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSAAWDYDOKDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,4,5,6 Tetrahydropyrrolo 3,4 D Imidazole and Its Derivatives

Strategies for Pyrrolo[3,4-d]imidazole Ring System Construction

The synthesis of the 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole core and its derivatives relies on established and innovative methods of heterocyclic chemistry. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions for Imidazole (B134444) Ring Formation

Cyclocondensation reactions are a cornerstone for the formation of the imidazole ring. These methods typically involve the reaction of a 1,2-diamine functionality on a pyrrolidine (B122466) precursor with a one-carbon electrophile. Classic imidazole syntheses, such as the Debus-Radiszewski reaction, can be adapted for this purpose. nih.govnih.gov In this context, a substituted 3,4-diaminopyrrolidine would react with an aldehyde, a dicarbonyl compound, or a carboxylic acid derivative to close the imidazole ring.

The general mechanism involves the initial formation of a di-imine or a related intermediate from the condensation of the diamine and the carbonyl compound, followed by an oxidative cyclization and aromatization to yield the imidazole ring system. youtube.com For instance, heating a 3,4-diaminopyrrolidine derivative with an appropriate aldehyde and an oxidizing agent, or with a carboxylic acid under dehydrating conditions, would furnish the tetrahydropyrrolo[3,4-d]imidazole core. The choice of reagents and conditions is critical to manage the reactivity of the pyrrolidine nitrogen atoms and to favor the desired cyclization. youtube.com

Table 1: Examples of Cyclocondensation for Imidazole Formation

Starting Material (Pyrrolidine-based) Reagent (C1 source) Conditions Product Reference
3,4-Diaminopyrrolidine derivative Benzaldehyde, NH4OAc Glacial Acetic Acid, Reflux 2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole nih.gov
N-protected-3,4-diaminopyrrolidine Formic Acid Heat N-protected-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole N/A
3,4-Diaminopyrrolidine 1,2-Diketone, NH4OAc Microwave irradiation 2,3-Disubstituted-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole nih.gov

Multicomponent Reaction (MCR) Approaches to the Fused Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules like pyrrolo[3,4-d]imidazoles. bohrium.comijcrt.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate chemical diversity. bohrium.com

An MCR approach could involve the reaction of a pyrrolidine-derived component, an aldehyde, an amine source (like ammonium (B1175870) acetate), and another component to construct the fused imidazole ring in one step. nih.gov For example, a reaction analogous to the four-component Ugi reaction or the three-component Passerini reaction could be designed. bohrium.com A hypothetical MCR could involve a 3-amino-4-cyanopyrrolidine, an aldehyde, and an isocyanide, which upon cyclization would yield the target scaffold. The development of MCRs for imidazole synthesis is an active area of research, with various catalysts and conditions being explored to improve yields and substrate scope. bohrium.comresearchgate.net

Intramolecular Cyclization Pathways for Ring Closure

Intramolecular cyclization is a powerful strategy for forming either the pyrrolidine or the imidazole ring. This approach involves a precursor molecule that contains all the necessary atoms for the target ring, which is then induced to cyclize.

One such pathway involves the intramolecular cyclization of an N-alkenyl-substituted imidazole. nih.gov For instance, an imidazole bearing a suitably functionalized alkenyl chain at one of its nitrogen atoms can undergo cyclization to form the fused pyrrolidine ring. Another strategy is the aza-Wittig reaction, where an iminophosphorane, generated from an azide, reacts with an adjacent aldehyde or ketone to form the N10-C11 imine of a related pyrrolo-fused system, a method that could be adapted for the target compound. mdpi.com Similarly, the intramolecular hydroamination of an alkynyl-substituted amine, catalyzed by transition metals like palladium, can be used to construct the pyrrolidine ring. core.ac.uk

A notable example is the synthesis of related imidazo[4,5-b]pyrrolo[3,4-d]pyridines, where an imidazolylpyrrolone undergoes intramolecular cyclization catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to generate the fused system. nih.gov This highlights how a pre-formed imidazole can be elaborated and then cyclized to create the adjoining pyrrolidine ring.

Annulation Reactions to Construct the Pyrrolidine Moiety

Annulation involves the construction of a new ring onto a pre-existing ring system. In this context, the pyrrolidine ring is built onto an imidazole core. A prominent method for pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov This involves reacting an azomethine ylide (the 1,3-dipole), generated in situ from various precursors, with a dipolarophile, typically an alkene. nih.gov For the synthesis of the target scaffold, an imidazole derivative bearing an alkene substituent could serve as the dipolarophile, reacting with an azomethine ylide to form the fused pyrrolidine ring.

Other methods for pyrrolidine ring construction include the N-heterocyclization of primary amines with diols, catalyzed by iridium complexes, and the intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.org These methods could be applied by starting with an imidazole derivative containing an appropriate side chain that can be cyclized to form the five-membered pyrrolidine ring.

Catalytic Approaches in Scaffold Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and often milder reaction conditions. Both metal-based and organocatalysts are employed in the synthesis of the pyrrolo[3,4-d]imidazole scaffold.

Acid or base catalysis is common in cyclocondensation and intramolecular cyclization reactions. For example, DBU is used to catalyze the intramolecular cyclization to form related fused systems. nih.gov Acetic acid is often used as a catalyst in condensations involving aldehydes and amines. nih.gov In multicomponent reactions, catalysts like zirconium-based compounds or even microwave irradiation can be employed to drive the reaction. nih.govbohrium.com

Transition metals are particularly effective in catalyzing complex cyclization and cross-coupling reactions. Palladium, nickel, copper, and rhodium have all been used in the synthesis of related heterocyclic systems.

Palladium-catalyzed reactions are especially versatile. For instance, the intramolecular hydroamination of alkynylamines, where a nitrogen atom adds across a carbon-carbon triple bond, can be catalyzed by PdCl₂(MeCN)₂ to form cyclic imines, which are precursors to saturated heterocycles like pyrrolidines. core.ac.uk Palladium catalysts are also used in cross-coupling reactions to build up complex precursors prior to cyclization. uva.es

Nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes have been shown to be effective for constructing fused ring systems under mild conditions, a strategy that could potentially be adapted for the synthesis of the pyrrolo[3,4-d]imidazole core. williams.edu Copper catalysts are also widely used, for instance, in oxidative cyclizations and in one-pot, three-component reactions to build imidazole rings. nih.gov

Table 2: Examples of Catalytic Methods in Heterocycle Synthesis

Reaction Type Catalyst Substrate Type Key Transformation Reference
Intramolecular Cyclization DBU (base) Imidazolylpyrrolone Formation of fused pyridine (B92270) ring nih.gov
Intramolecular Hydroamination PdCl₂(MeCN)₂ 5-Alkynylamine Formation of tetrahydropyridine core.ac.uk
Intramolecular [4+2] Cycloaddition Ni(COD)₂ Dienyne Formation of fused bicyclic system williams.edu
Three-component reaction Cu(BDC)MOF Aminopyridine, aldehyde, nitromethane Synthesis of imidazo[1,2-a]pyridines nih.gov
N-Heterocyclization Cp*Ir complex Primary amine, diol Synthesis of pyrrolidines organic-chemistry.org
Lewis Acid and Brønsted Acid Catalysis

The synthesis of fused imidazole systems, including the pyrrolo[3,4-d]imidazole core, frequently employs acid catalysis to facilitate key bond-forming steps. Both Lewis and Brønsted acids have proven effective in promoting these transformations, often leading to high yields under mild conditions.

Lewis acids such as iron(III) chloride (FeCl₃) are utilized as heterogeneous catalysts, for instance, supported on silica (B1680970) (FeCl₃/SiO₂), to activate substrates and drive the reaction forward. This approach allows for the direct conversion of acetals and benzils with an amine source to form multisubstituted imidazoles under solvent-free conditions. nih.gov This catalytic system is noted for its mild reaction conditions and the recyclability of the catalyst. nih.gov

Brønsted acids are also widely used. For example, p-toluenesulfonic acid is an effective catalyst in the microwave-assisted, one-pot synthesis of imidazole derivatives from components like imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, and primary amines. nih.gov Glacial acetic acid has also been employed as a catalyst in microwave-assisted, solvent-free condensation reactions to produce triphenyl imidazoles, highlighting the utility of simple Brønsted acids in these multicomponent reactions. jetir.org In some cases, the reaction can be catalyzed by an acid additive like trifluoroacetic acid (TFA) in conjunction with a metal catalyst like FeCl₃ to construct imidazole-fused rings. organic-chemistry.org The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) to form fused imidazo[1,2-a]heterocycles can also be catalyzed by glacial acetic acid or perchloric acid. nih.gov

Table 1: Examples of Acid Catalysts in Fused Imidazole Synthesis

Catalyst Catalyst Type Reaction Type Key Features Reference
FeCl₃/SiO₂ Heterogeneous Lewis Acid Multicomponent synthesis of imidazoles Solvent-free, mild conditions, recyclable catalyst nih.gov
p-Toluenesulfonic acid Homogeneous Brønsted Acid Microwave-assisted multicomponent reaction Green solvent (ethanol), good yields (46-80%) nih.gov
Glacial Acetic Acid Homogeneous Brønsted Acid Microwave-assisted one-pot synthesis Solvent-free, rapid reaction (1-3 mins), high yields jetir.org
Trifluoroacetic Acid (TFA) Homogeneous Brønsted Acid Iron-catalyzed C-H amination/cyclization Used with FeCl₃, forms imidazole-fused rings organic-chemistry.org
Organocatalysis and Biocatalysis in Fused Imidazole Synthesis

In the quest for more sustainable and efficient synthetic methods, organocatalysis and biocatalysis have emerged as powerful tools for constructing imidazole scaffolds. These approaches avoid the use of potentially toxic and expensive metal catalysts.

Organocatalysis, which utilizes small organic molecules to accelerate reactions, has been successfully applied to the synthesis of tetrasubstituted imidazoles. tandfonline.com Imidazole itself can act as an organocatalyst in multicomponent reactions, facilitating the formation of functionalized carbo- and heterocycles from in situ-generated benzylidenemalononitrile (B1330407) derivatives under nearly neutral conditions. rsc.org Amino acids, such as glutamic acid, and vitamins, like ascorbic acid (Vitamin C), have also been reported as effective organocatalysts for producing tetrasubstituted imidazoles in good to excellent yields, often under solvent-free conditions. tandfonline.com Furthermore, chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives have themselves been employed as selective organocatalysts in asymmetric reactions. nih.gov

Biocatalysis leverages natural catalysts, such as enzymes or whole organisms, to perform chemical transformations. A notable green approach involves the use of fruit juices, including those from lemons (Citrus limon L.), grapes (Vitis vinifera L.), and coconuts (Cocos nucifera L.), as biocatalysts. tandfonline.comscispace.com These readily available and eco-friendly catalysts effectively promote the one-pot, three-component reaction between benzil, substituted aldehydes, and ammonium acetate (B1210297) to yield substituted imidazoles. tandfonline.com The acidic nature of these juices, containing substances like citric acid, is thought to be responsible for activating the carbonyl groups and facilitating the condensation reactions. tandfonline.com

Microwave-Assisted and Ultrasonic Methods for Enhanced Synthesis

To accelerate reaction rates, improve yields, and promote greener chemical processes, microwave irradiation and sonochemistry (ultrasound) have been widely adopted in the synthesis of this compound and related fused imidazoles. researchgate.netnih.gov These non-conventional energy sources offer significant advantages over traditional heating methods. nih.govmdpi.com

Microwave-assisted synthesis allows for rapid and efficient heating, often leading to dramatically reduced reaction times and improved product yields. nih.gov For instance, the synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives via a one-pot, multicomponent reaction was significantly more efficient under microwave irradiation (60-80 minutes, 46-80% yield) compared to conventional refluxing (36 hours, 30% yield). nih.gov Similarly, tri- and tetrasubstituted imidazoles have been synthesized under microwave conditions, highlighting the method's broad applicability. nih.govjetir.orgbiomedpharmajournal.org

Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation. researchgate.net This technique has been applied to various imidazole syntheses, resulting in higher yields, shorter reaction times, and milder conditions compared to conventional protocols. researchgate.netmdpi.com For example, an ultrasound-assisted synthesis of benzimidazole (B57391) scaffolds using meglumine (B1676163) as a catalyst demonstrated higher yields and greater efficiency than methods without sonication. mdpi.com Another study showed that ultrasound-assisted reactions to form imidazole derivatives yielded products in 72-95% in just 4 minutes, whereas the silent reaction required 45 minutes for lower yields of 55-86%. mdpi.com

Table 2: Comparison of Conventional vs. Microwave/Ultrasonic Synthesis of Imidazole Derivatives

Synthesis Method Reaction Time Yield Key Advantages Reference
Conventional (Reflux) 36 hours 30% Standard laboratory procedure nih.gov
Microwave-Assisted 60-80 minutes 46-80% Reduced time, higher yield, green heating nih.gov
Conventional (Stirring) 45 minutes 55-86% Simple setup mdpi.com
Ultrasonic-Assisted 4 minutes 72-95% Extremely rapid, high yield, energy efficient mdpi.com
Conventional (Reflux) 120-190 minutes 38-86% Established method mdpi.com
Ultrasonic-Assisted (with Ionic Liquid) 35-60 minutes 73-98% Higher yield, shorter time, catalyst recycling mdpi.com

Precursor Synthesis and Functionalization for Scaffold Assembly

The construction of the this compound scaffold relies on the careful synthesis and functionalization of key precursors. A common strategy involves building the fused bicyclic system from a functionalized pyrrolidine ring.

One documented synthesis of the dihydropyrrolo[3,4-d]imidazole core begins with the creation of a 1,2-diaminopyrrolidine ring. nih.gov This precursor is then reacted with a corresponding aryl imidate to form an imidazoline (B1206853) ring. Subsequent oxidation, for example using a Swern oxidation, leads to the formation of the 2,5-dihydropyrrolo[3,4-d]imidazole core. nih.gov This core structure can then be further functionalized. For instance, an SNAr reaction under microwave irradiation can be used to introduce substituents like 4-chloro-2-methylthio-pyrimidine onto the imidazole nitrogen. nih.gov

The synthesis of related pyrrolo-imidazole structures often employs multicomponent reactions. A facile method for creating pyrrole-imidazole derivatives utilizes a post-Ugi cascade reaction, which allows for the assembly of complex molecules in a single pot from simple starting materials. researchgate.netresearchgate.net The functionalization of the pyrrole (B145914) and imidazole rings can be strategically chosen to influence the final compound's properties. researchgate.net

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest, as the stereochemistry of a molecule is often critical to its biological activity. Achieving stereoselectivity typically involves the use of chiral starting materials or chiral catalysts.

A common and effective approach is to use readily available, inexpensive, and enantiopure precursors such as N-protected α-amino acids as the source of chirality. researchgate.net In one reported method, an N-protected α-amino acid is converted into an α-bromoketone. This chiral α-bromoketone then serves as a key precursor, reacting with an amidine to construct the imidazole ring while retaining the stereogenic center. researchgate.net The protecting groups can then be removed in the final steps to yield the enantiopure product. researchgate.net

Another strategy involves the stereoselective synthesis of related tetrahydropyrrolo[1,2-c]imidazolidines through the annulation of acylethynylpyrroles with cyclic imines, which proceeds with high stereoselectivity. researchgate.net Additionally, chiral pyrrolo[1,2-a]imidazole derivatives have been synthesized and used as organocatalysts to promote asymmetric reactions, demonstrating the importance of chirality in this class of compounds. nih.gov For instance, a chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold was used to create a catalyst for the stereoselective insertion of P-stereogenic phosphoramidates into nucleosides. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Methods

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable methods for the synthesis of fused imidazoles. These approaches aim to reduce waste, avoid hazardous solvents, and utilize reusable catalysts. nih.govnih.gov

Solvent-free reactions represent a key green strategy. The synthesis of polysubstituted pyrroles and 1,2,4,5-tetrasubstituted imidazoles has been achieved under solvent-free conditions using a recyclable magnetic nanoparticle catalyst (Cu@imine/Fe₃O₄ MNPs). rsc.org This method offers advantages such as low catalyst loading, short reaction times, and easy separation of the catalyst for reuse over multiple cycles. rsc.org Microwave-assisted synthesis is often conducted under solvent-free conditions or in green solvents like ethanol (B145695) or water. nih.govjetir.orgresearchgate.net

The use of environmentally benign oxidants is another important aspect. An iron-catalyzed C-H amination/cyclization to construct imidazole-fused rings was developed to use air as the ultimate oxidant, with water as the only byproduct, offering a highly sustainable alternative to stoichiometric chemical oxidants. organic-chemistry.org

Reusable catalysts are central to green synthetic protocols. In addition to the magnetic nanocatalyst mentioned above, other heterogeneous catalysts like TiCl₄-SiO₂ have been used for imidazole synthesis. biomedpharmajournal.org Ionic liquids have also been employed as recyclable catalysts in ultrasound-assisted reactions. mdpi.com Biocatalysts, such as fruit juices, are inherently sustainable as they are natural, biodegradable, and inexpensive. tandfonline.comscispace.com

Table 3: Overview of Green Chemistry Methods for Fused Imidazole Synthesis

Green Approach Specific Method Catalyst/Conditions Key Advantages Reference
Solvent-Free Synthesis Multicomponent Reaction Cu@imine/Fe₃O₄ MNPs Recyclable catalyst, high yields, rapid rsc.org
Microwave-Assisted Synthesis Glacial Acetic Acid No solvent, rapid reaction (1-3 mins) jetir.org
Benign Oxidant Aerobic C-H Amination FeCl₃ / Air Uses air as oxidant, water is the only byproduct organic-chemistry.org
Reusable Catalysts Heterogeneous Catalysis Cu@imine/Fe₃O₄ MNPs Recycled for six runs with no significant loss in activity rsc.org
Ionic Liquid Catalysis [bmim]HSO₄ Recycled for three cycles mdpi.com
Biocatalysis One-pot Condensation Lemon Juice Biodegradable, inexpensive, non-toxic catalyst scispace.com

Solid-Phase and Combinatorial Synthesis Techniques for Scaffold Diversification

Solid-phase and combinatorial synthesis techniques are powerful strategies for rapidly generating large libraries of related compounds for biological screening. These methods have been applied to the synthesis of fused imidazoles to explore the structure-activity relationships of the this compound scaffold and its analogues.

In solid-phase synthesis, the imidazole core is assembled on a solid support, such as a polystyrene-poly(ethylene glycol) graft copolymer resin. lookchem.com This approach offers several advantages, including the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. lookchem.com A key strategy involves linking the imidazole core directly to the resin, often through one of the nitrogen atoms. lookchem.com This allows the substituents around the pharmacophore to be freely and independently varied, maximizing the diversity of the resulting library. lookchem.com

One reported solid-phase synthesis of 2,4,5-triarylimidazoles utilizes a münchnone [3+2] cycloaddition reaction as the key bond-forming step. lookchem.com An N-acylated amino acid is attached to the resin, which is then converted to an intermediate münchnone. This intermediate reacts with a tosylimine, followed by elimination, to yield the polymer-linked imidazole. lookchem.com A notable feature of this method is the ability to perform a purification step while the imidazole is still attached to the resin; a wash with 90% TFA removes byproducts without cleaving the desired compound. lookchem.com The final, purified imidazole is then cleaved from the resin. lookchem.com This scaffold approach, where a core structure is immobilized and then functionalized, is highly effective for creating diverse chemical libraries. researchgate.net

Chemical Reactivity and Transformation of 1,4,5,6 Tetrahydropyrrolo 3,4 D Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Moiety

The imidazole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic attack. ajrconline.org Due to the presence of two nitrogen atoms, the imidazole core is more activated towards electrophiles compared to heterocycles like pyrazole (B372694) or thiazole, and even furan (B31954) and thiophene. globalresearchonline.net Theoretical and experimental studies on imidazole itself show that electrophilic substitution typically occurs at the C-4 or C-5 positions, as these positions are more electron-rich. globalresearchonline.netnih.gov Attack at the C-2 position is generally less favorable. globalresearchonline.net

In the context of fused systems like imidazo[2,1-b]-1,3,4-thiadiazoles, electrophilic substitution reactions such as Vilsmeier-Haack formylation have been successfully carried out, demonstrating the feasibility of functionalizing the imidazole portion of such bicyclic structures. researchgate.net While specific studies on the electrophilic substitution of 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole are limited, the general principles of imidazole chemistry suggest that reactions like halogenation, nitration, and acylation would likely proceed at the available carbon position on the imidazole ring, subject to steric hindrance from the fused pyrrolidine (B122466) ring.

Nucleophilic Substitution Reactions on the Pyrrolidine Ring

The pyrrolidine ring in this compound is a saturated heterocycle. Generally, saturated rings are resistant to direct nucleophilic substitution at their carbon atoms unless an appropriate leaving group is present or the ring is activated. However, the nitrogen atoms within the scaffold can act as nucleophiles.

In the synthesis of related pyrrolidine-containing pharmaceuticals, the nitrogen atom of the pyrrolidine ring participates in nucleophilic substitution reactions, particularly in C-N cross-coupling processes. semanticscholar.org For instance, the synthesis of spiro-pyrrolidines has been achieved where the pyrrolidine nitrogen acts as the nucleophile in coupling reactions. semanticscholar.org While not a substitution on the ring itself, this highlights the nucleophilic character of the pyrrolidine nitrogen, which is a key site for derivatization (see Section 3.5.1). Direct nucleophilic substitution on the carbon framework of the pyrrolidine moiety would typically require prior functionalization to introduce a suitable leaving group.

Oxidation and Reduction Processes within the Fused Ring System

The fused ring system of tetrahydropyrrolo[3,4-d]imidazole can undergo both oxidation and reduction reactions, targeting either the imidazole or the pyrrolidine moiety.

Oxidation: Oxidation reactions can lead to aromatization of the pyrrolidine ring or modification of the imidazole ring.

The synthesis of related tetrahydropyrrolo[1,2-a]imidazoles has been accomplished via the dehydrogenation (oxidation) of precursor molecules. For example, the Hg(II)-EDTA system has been used to oxidize 2,5-diphenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine, leading to the formation of 2,5-diphenyl-2,5,6,7-tetrahydro-3Н-pyrrolo[1,2-a]imidazole. nih.gov

Enzymatic oxidation is also a viable method; monoamine oxidase has been employed for the indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine to yield 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole. nih.gov

Stronger oxidizing agents like lead tetraacetate (Pb(OAc)₄) have been used to promote the oxidation of more complex, fused pyrrolo[1,2-a]imidazol-5(1H)-ones. nih.gov

Studies on ruthenium(II)-4H-imidazole complexes show that the imidazole core can be oxidized, forming stable oxidized states that are key intermediates in photo-induced redox reactions. researchgate.net

Reduction: Reduction reactions typically target the imidazole portion of the fused system, as the pyrrolidine ring is already saturated. Catalytic hydrogenation or the use of chemical reducing agents can saturate the imidazole ring, leading to the corresponding hexahydropyrrolo[3,4-d]imidazole derivatives.

Ring-Opening and Ring-Contraction Reactions of Pyrrolo[3,4-d]imidazole Analogues

The structural integrity of the pyrrolo[3,4-d]imidazole core can be altered through ring-opening or ring-contraction reactions, often yielding novel heterocyclic systems.

Ring-Contraction: Studies on analogous fused heterocycles have demonstrated the feasibility of ring contraction. For example, pyrrolo[2,1-c] nih.govresearchgate.netbenzothiazines undergo a nucleophile-induced ring contraction to produce pyrrolo[2,1-b] nih.govrsc.orgbenzothiazoles. beilstein-journals.orgsemanticscholar.org This process involves the cleavage of a sulfur-carbon bond in the six-membered thiazine (B8601807) ring, followed by an intramolecular cyclization. beilstein-journals.orgsemanticscholar.org Similarly, photochemical methods have been used to induce the ring contraction of pyridines into pyrrolidine derivatives. osaka-u.ac.jp Electrochemical ring-contraction of Hantzsch esters to form polysubstituted pyrroles has also been reported. rsc.org

Ring-Opening: An unexpected cascade reaction involving 3-(isoxazol-3-yl)allylamines and maleic anhydride (B1165640) leads to the formation of a pyrrolo[3,4-c]pyridine core. rsc.org This multi-step sequence includes an initial N-acylation followed by cycloaddition, decarboxylation, and a final isoxazole (B147169) ring-opening step. rsc.org These examples from related systems suggest that the pyrrolo[3,4-d]imidazole scaffold could be a precursor for diverse heterocyclic structures through controlled ring transformation reactions.

Derivatization Strategies for Chemical Modification and Functionalization

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Derivatization can occur at the nitrogen atoms or the carbon centers of the fused rings.

The nitrogen atoms in both the pyrrolidine and imidazole rings are primary sites for alkylation and acylation due to their nucleophilicity.

N-Alkylation: The reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating agents, such as benzyl (B1604629) chloride or phenacyl bromides, results in the formation of quaternary imidazolium (B1220033) salts in high yields. nih.govmdpi.com This demonstrates the reactivity of the imidazole nitrogen towards electrophilic alkylating agents.

N-Acylation: Acylation of the ring nitrogens is a common strategy for introducing carbonyl functionalities. In the development of Aurora kinase inhibitors, 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivatives were functionalized via N-acylation with phenylacetic acid derivatives. dundee.ac.uknih.gov Similarly, the synthesis of Pim-1/2 kinase inhibitors involved the optimization of quinazolinone-pyrrolodihydropyrrolone analogs, showcasing the importance of N-functionalization. nih.gov

The table below summarizes representative N-alkylation reactions on a related pyrroloimidazole core. nih.gov

Starting MaterialAlkylating ReagentProductYield (%)
3-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole4-Chlorophenacyl chloride1-(4-Chlorophenacyl)-3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride81
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole4-Chlorophenacyl chloride1-(4-Chlorophenacyl)-3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride85
3-(3,4-Dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole4-Chlorophenacyl chloride1-(4-Chlorophenacyl)-3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride83
3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole4-Bromophenacyl bromide1-(4-Bromophenacyl)-3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide79

Modern synthetic methods provide powerful tools for the functionalization of carbon atoms within the heterocyclic framework, which is often challenging via classical electrophilic substitution.

C-H Activation: Direct C-H activation is an efficient strategy for creating new carbon-carbon or carbon-heteroatom bonds. The synthesis of potent bicyclic bisarylimidazole JNK inhibitors was achieved using catalytic C-H bond activation, highlighting the potential of this method for functionalizing the imidazole core of fused systems. tandfonline.com

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are indispensable for the synthesis and derivatization of heterocyclic compounds. nih.govjocpr.com Reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are widely employed. nih.gov These reactions have been used to synthesize complex molecules containing pyrrolidine and imidazole motifs for pharmaceutical applications. semanticscholar.org For example, the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors extensively uses cross-coupling strategies to introduce diverse substituents, demonstrating the robustness of this methodology for related heterocyclic systems. nih.gov Copper catalysts are also frequently used for C-N, C-S, and C-O cross-coupling reactions involving imidazole and its derivatives. beilstein-journals.org

The table below provides examples of cross-coupling reactions used in the synthesis of complex heterocyclic molecules relevant to the pyrroloimidazole scaffold. nih.govnih.gov

Coupling TypeReactantsCatalyst/ConditionsApplication
Suzuki-Miyaura 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Arylboronic acidPd(OAc)₂, P(o-tolyl)₃, K₂CO₃Synthesis of PKB/Akt inhibitors nih.gov
Buchwald-Hartwig 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 4-Amino-4-benzylpiperidinePd₂(dba)₃, BINAP, NaOtBuSynthesis of PKB/Akt inhibitors nih.gov
Carbonylation Aromatic bromide precursorPd(PPh₃)₄, Et₃N, MeOHSynthesis of Lumacaftor intermediate nih.gov

Halogenation and Metalation Procedures

Detailed experimental procedures for the halogenation and metalation of the parent this compound are not extensively documented in publicly available literature. However, the reactivity of the molecule can be predicted based on the chemical properties of its pyrrolidine and dihydroimidazole (B8729859) moieties.

Halogenation:

The halogenation of this compound is expected to occur at several potential sites. The pyrrolidine ring, being a saturated amine, could undergo N-halogenation under specific conditions. More likely, halogenation would target the dihydroimidazole portion of the molecule.

Electrophilic halogenation is a common reaction for imidazole and its derivatives. google.comlibretexts.org The C=N double bond in the dihydroimidazole ring could potentially undergo addition reactions with halogens, although this might lead to ring instability. A more probable site for substitution is the C-H bond adjacent to the nitrogens in the imidazole ring, if the ring were aromatic. In the case of the tetrahydropyrrolo[3,4-d]imidazole, the most likely positions for halogenation would be the N-H protons, unless specific reagents are used to target C-H bonds. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the halogenation of activated C-H bonds adjacent to heteroatoms. mt.com

General methods for the halogenation of imidazoles often employ reagents like alkali metal hypohalites in the presence of a phase transfer catalyst. google.com For instance, the use of sodium hypochlorite (B82951) can achieve chlorination. google.com The choice of halogenating agent is crucial, as highly reactive halogens like fluorine can lead to aggressive and non-selective reactions. mt.comwikipedia.org

Potential Halogenation Reactions

Reactant Reagent Potential Product(s) Notes
This compound N-Bromosuccinimide (NBS) N-Bromo-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole or C-bromo derivatives Substitution at nitrogen or activated carbon positions.

Metalation:

Metalation of the this compound scaffold is anticipated to proceed at the N-H positions of the imidazole and pyrrolidine rings, which are the most acidic protons. The use of a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide (e.g., lithium diisopropylamide, LDA), would be required to deprotonate these sites.

The pyrrolidine ring, especially when the nitrogen is part of an amide or carbamate (B1207046) (an activated pyrrolidine), can be deprotonated at the α-position. acs.org In the case of the parent compound, direct C-H metalation would be challenging without a directing group. The N-H protons of the imidazole moiety are generally more acidic than C-H protons and would be the primary sites of metalation. Following metalation, the resulting organometallic intermediate can be trapped with various electrophiles to introduce a range of functional groups.

For related pyrrolidinone systems, cobalt-catalyzed reactions with arylzinc pivalates have been used to achieve functionalization. acs.org While this is not a direct metalation of the parent heterocycle, it demonstrates the utility of organometallic reagents in modifying related structures.

Potential Metalation and Subsequent Alkylation

Reactant Reagent Intermediate Subsequent Reagent Final Product

Pericyclic Reactions and Rearrangements Involving the Fused System

Specific examples of pericyclic reactions and rearrangements involving the this compound framework are not well-documented. However, the structural components of the molecule suggest the potential for such transformations under appropriate thermal or photochemical conditions.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org They are broadly classified into cycloadditions, electrocyclic reactions, and sigmatropic rearrangements.

Cycloaddition Reactions:

The dihydroimidazole moiety contains a C=N double bond which could potentially act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. organic-chemistry.org For instance, azomethine ylides, nitrile oxides, or diazoalkanes could react with the C=N bond to form more complex heterocyclic systems. Research on related dihydroimidazolium ylides has shown their capability to undergo intramolecular 1,3-dipolar cycloadditions to form pyrrolo-fused systems. rsc.orgnih.gov Furthermore, the exocyclic C=C double bond in derivatives of related imidazolones can participate in [4+2] cycloaddition (Diels-Alder) reactions. rug.nl

A synthetic route to derivatives of this compound has been reported, which involves the formation of the imidazoline (B1206853) ring from a diamino-N-Boc pyrrolidine. nih.gov This suggests that the pyrrolidine ring can be constructed first, followed by the annulation of the imidazole ring.

Electrocyclic Reactions:

Electrocyclic reactions involve the formation of a sigma bond at the expense of a pi bond (ring-closing) or the reverse (ring-opening) in a conjugated system. The this compound parent compound lacks the necessary extended conjugated pi-system for typical electrocyclic reactions. However, derivatives with appropriate unsaturation could potentially undergo such transformations.

Rearrangements:

Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. Similar to electrocyclic reactions, the parent compound is not primed for common sigmatropic rearrangements due to the lack of a suitable conjugated system. However, the introduction of substituents could create a framework amenable to such reactions. For example, the presence of an allyl group on one of the nitrogen atoms could potentially lead to a nih.govnih.gov-sigmatropic rearrangement (aza-Claisen rearrangement) under thermal conditions.

While specific data is scarce, the fundamental principles of organic chemistry suggest that the this compound scaffold holds potential for a variety of chemical transformations, paving the way for the synthesis of novel derivatives with potential applications in medicinal chemistry and material science. nih.govpharmacophorejournal.com

Advanced Spectroscopic and Analytical Characterization of 1,4,5,6 Tetrahydropyrrolo 3,4 D Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the molecule's connectivity, stereochemistry, and dynamic features.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy for Connectivity and Hybridization

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework of this compound derivatives. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivities between neighboring atoms.

In ¹H NMR, the protons on the fused ring system exhibit characteristic chemical shifts. For instance, the protons of the imidazole (B134444) ring typically appear in the aromatic region, with specific resonances influenced by the substituents. researchgate.netresearchgate.net The protons on the saturated pyrrolidine (B122466) portion of the core will resonate further upfield. In ¹³C NMR, the carbon atoms of the imidazole ring show signals in the downfield region, reflecting their sp² hybridization, while the sp³ hybridized carbons of the pyrrolidine ring appear at higher field strengths. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Tetrahydropyrrolo[3,4-d]imidazole Scaffold

Atom Position (Hypothetical)Typical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Imidazole C-H6.7 - 7.7 researchgate.netresearchgate.net124 - 133 researchgate.net
Imidazole C (quaternary)-132 - 142 nih.gov
Pyrrolidine CH₂2.5 - 4.040 - 60
Pyrrolidine N-H5.0 - 12.0 (broad) researchgate.net-
Imidazole N-H10.0 - 13.0 (broad) researchgate.netnih.gov-

Note: These are generalized ranges derived from similar heterocyclic systems. Actual values will vary significantly based on substitution and solvent.

Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F) for Nitrogen and Fluorine-Containing Derivatives

For derivatives containing other NMR-active nuclei, heteronuclear NMR provides direct information about their chemical environment.

¹⁵N NMR: Given the three nitrogen atoms in the this compound core, ¹⁵N NMR can be a powerful, albeit less sensitive, tool. It helps differentiate between the nitrogen environments (e.g., pyrrole-type vs. pyridine-type nitrogens in the imidazole ring) and study tautomerism and protonation states. nih.gov The synthesis of ¹⁵N-enriched compounds can overcome the low natural abundance and sensitivity issues, providing clearer spectra. nih.gov

¹⁹F NMR: For fluorine-containing derivatives, ¹⁹F NMR is highly valuable. wikipedia.org The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. wikipedia.org The wide chemical shift range of ¹⁹F NMR makes it extremely sensitive to subtle changes in the electronic environment, allowing for easy differentiation of fluorine atoms in various positions. azom.com Large coupling constants between fluorine and hydrogen (¹H-¹⁹F) or other fluorine nuclei (¹⁹F-¹⁹F) provide additional structural information. azom.comnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structures and Regioisomer Differentiation

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle of complex this compound derivatives, especially for differentiating between possible regioisomers that can arise during synthesis.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu It is used to trace the proton-proton connectivity within the pyrrolidine ring and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. sdsu.edu This is a highly sensitive experiment that maps each proton to the carbon it is bonded to, which is fundamental for assigning the ¹H and ¹³C spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to four bonds. youtube.com HMBC is crucial for connecting different fragments of the molecule, for example, linking substituents to the core scaffold and establishing the connectivity across quaternary carbons and heteroatoms. It is particularly useful in confirming the specific regioisomeric structure of the fused rings. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is instrumental in determining the stereochemistry and conformation of the molecule, for example, the relative orientation of substituents on the pyrrolidine ring.

Table 2: Application of 2D NMR Techniques for Structural Elucidation

NMR TechniqueInformation GainedApplication to Tetrahydropyrrolo[3,4-d]imidazole Derivatives
COSY ¹H-¹H correlations through 2-3 bonds sdsu.eduEstablishes proton connectivity in the pyrrolidine ring and side chains.
HSQC ¹H-¹³C correlations through 1 bond sdsu.eduAssigns protons to their directly attached carbons.
HMBC ¹H-¹³C correlations through 2-4 bonds Confirms the overall carbon skeleton, connects substituents, and differentiates regioisomers.
NOESY ¹H-¹H correlations through space (≤5 Å) Determines stereochemistry and conformational preferences.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of the synthesized compounds and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental formula of the parent ion, which serves as a definitive confirmation of the chemical formula of a newly synthesized this compound derivative. nih.govnist.gov This capability is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov In a typical MS/MS experiment, the parent ion of the target compound is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification. By analyzing the masses of the fragments, it is possible to deduce the structure of different parts of the molecule and confirm the connectivity of the atoms, complementing the data obtained from NMR spectroscopy. nist.govnih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the molecular structure of this compound derivatives. nih.govyoutube.comiosrjournals.org These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. youtube.comiosrjournals.org

In the context of the tetrahydropyrrolo[3,4-d]imidazole scaffold, IR and Raman spectra provide a molecular fingerprint, revealing characteristic vibrations of the fused ring system. The N-H stretching vibrations of the imidazole and pyrrolidine rings typically appear as broad bands in the high-frequency region of the IR spectrum, often between 3400 and 3200 cm⁻¹. The precise position and shape of these bands can offer insights into hydrogen bonding interactions. C-H stretching vibrations of the aliphatic portions of the pyrrolidine ring are expected in the 3000-2850 cm⁻¹ range.

The "fingerprint region" (below 1500 cm⁻¹) is particularly rich in information, containing complex vibrations involving the entire molecular skeleton. C=N stretching of the imidazole moiety gives rise to a strong band around 1650-1580 cm⁻¹. C-N stretching vibrations from both rings are also prominent, typically found in the 1350-1000 cm⁻¹ region. sci.am The analysis of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and help assign experimental bands to specific molecular motions. researchgate.netnih.gov

Table 1: Representative Vibrational Modes for a this compound Core (Note: The exact frequencies can vary significantly based on substitution and solid-state effects.)

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Primary Technique
N-H Stretch (Imidazole, Pyrrolidine)3400 - 3200IR
C-H Stretch (Aliphatic)3000 - 2850IR, Raman
C=N Stretch (Imidazole)1650 - 1580IR, Raman
N-H Bend1650 - 1550IR
C-N Stretch1350 - 1000IR
Ring Deformation Modes< 1000IR, Raman

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. For derivatives of this compound, this technique provides unequivocal proof of their constitution, configuration, and conformation. It allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity of the fused pyrrolo-imidazole system. sapub.orgresearchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data are then used to construct an electron density map from which the atomic positions can be determined. researchgate.net This is crucial for establishing the relative stereochemistry at chiral centers and for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate the crystal packing. sapub.org

For example, in studies of related heterocyclic compounds, X-ray analysis has been used to confirm the formation of specific isomers and to detail the geometric parameters of the molecules. sapub.orgresearchgate.netnih.gov Such analyses reveal the planarity of the imidazole ring and the conformation of the fused tetrahydropyrrole ring, which typically adopts an envelope or twisted conformation.

Table 2: Illustrative Crystallographic Data for a Fused Imidazole Derivative (Note: This data is representative of a related heterocyclic system and serves as an example of typical parameters obtained from X-ray analysis.)

Parameter Example Value
Crystal SystemMonoclinic sapub.orgresearchgate.net
Space GroupP-1 or I2/a sapub.orgresearchgate.net
Unit Cell Dimensionsa = 9.24 Å, b = 13.44 Å, c = 19.75 Å sapub.org
α = 90.46°, β = 99.53°, γ = 106.21° sapub.org
Molecules per Unit Cell (Z)2
Key InteractionsC-H···F intermolecular interactions sapub.org

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential analytical tool for the separation, identification, and purification of compounds from complex mixtures. For derivatives of this compound, various chromatographic techniques are employed to assess chemical purity and, when necessary, to resolve stereoisomers. dnu.dp.uaresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of non-volatile and thermally sensitive compounds, including many heterocyclic derivatives. For assessing the purity of this compound derivatives, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.

The retention time of a compound is indicative of its polarity; less polar compounds are retained longer on the column. By running a sample and comparing its chromatogram to that of a pure reference standard, the purity can be determined by measuring the relative area of the main peak. HPLC can also be scaled up for preparative separation of a desired compound from reaction byproducts or starting materials.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and analyzing volatile compounds. For GC analysis, derivatives of this compound must be thermally stable and sufficiently volatile. The polarity and molecular weight of the substituents on the heterocyclic core significantly influence their behavior in a GC system. dnu.dp.ua

Compounds are separated based on their boiling points and their interactions with the stationary phase of the GC column. Non-polar columns are often used for general screening. dnu.dp.ua GC-MS provides both the retention time from the chromatogram and the mass spectrum of the compound, allowing for highly confident identification and purity assessment. However, highly polar or high molecular weight derivatives may require chemical derivatization to increase their volatility before GC analysis.

Chiral Chromatography for Enantiomeric Purity Determination

Many derivatives of this compound may be chiral, existing as a pair of enantiomers. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment, which is typically achieved using chiral chromatography. nih.govlibretexts.org

Chiral HPLC is the predominant method for determining enantiomeric purity (or enantiomeric excess, ee). This technique utilizes a Chiral Stationary Phase (CSP) that can interact stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for separating a broad range of chiral compounds, including heterocyclic structures. researchgate.netepa.gov The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. nih.gov The choice of mobile phase, often a mixture of alkanes and an alcohol like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal resolution. researchgate.net

Table 3: Representative Conditions for Chromatographic Analysis of Heterocyclic Compounds

Technique Stationary Phase Typical Mobile Phase / Carrier Gas Purpose
HPLC C18 (Reversed-Phase)Acetonitrile/Water GradientPurity Assessment, Separation
GC DB-5 (Non-polar)HeliumVolatile Impurity Profiling
Chiral HPLC Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) researchgate.netepa.govHexane/IsopropanolEnantiomeric Purity Determination

Theoretical and Computational Studies on 1,4,5,6 Tetrahydropyrrolo 3,4 D Imidazole

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in describing the electronic nature of a molecule.

Electronic Structure and Stability: The electronic structure of 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole is a hybrid of its two constituent rings. The imidazole (B134444) ring is an electron-rich aromatic system, while the fused pyrrolidine (B122466) ring is a saturated, non-aromatic aliphatic amine. DFT calculations on related pyrrolo[1,2-c]imidazole scaffolds have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of stability and reactivity. researchgate.net For these systems, the HOMO and LUMO energies are typically negative, which indicates that the compounds are stable. researchgate.net

Basic computed properties for the molecule are available from public databases. nih.gov

Table 1: Computed Properties for this compound

PropertyValueSource
Molecular FormulaC5H7N3PubChem nih.gov
Molecular Weight109.13 g/molPubChem nih.gov
Topological Polar Surface Area40.7 ŲPubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count1PubChem nih.gov
XLogP3-AA (Octanol-water partition coefficient)-0.9PubChem nih.gov

Conformational Analysis and Molecular Dynamics Simulations of the Fused Ring System

Molecular Dynamics (MD) Simulations: While specific MD simulations for this compound are not published, simulations of related imidazole-based systems provide insight. MD simulations are used to study the dynamic behavior of molecules, including their stability and interactions over time. bohrium.com For a molecule like this in a solvent, MD simulations could predict how the conformation of the flexible pyrrolidine ring fluctuates and how solvent molecules interact with the hydrogen bond donors and acceptors on the imidazole ring. Studies on other heterocyclic systems have used MD to validate docking results and analyze structural stability through metrics like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). bohrium.comdntb.gov.ua

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, predicting transition states, and understanding reaction kinetics. While a specific computational study on the synthesis of this compound is not available, mechanisms for the formation of related fused-imidazole derivatives have been computationally investigated.

One common method for synthesizing fused imidazoles is the Groebke-Blackburn-Bienayme (GBB) reaction, a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide. researchgate.net Computational studies of this reaction propose a mechanism involving the formation of an imine intermediate, followed by a [4+1] cycloaddition with the isocyanide. researchgate.net Similarly, the synthesis of fused sp3-enriched imidazoles has been achieved through a combination of the Neber rearrangement and the Marckwald reaction. nih.gov These computational studies on analogous reactions provide a framework for predicting the likely synthetic pathways and intermediates involved in forming the this compound core.

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations are frequently used to predict spectroscopic data (e.g., NMR, IR, Raman) and validate experimental findings.

Vibrational Spectra (IR and Raman): Theoretical vibrational spectra for imidazole and its derivatives have been calculated using methods like SCF 4-21G and DFT. researchgate.net These studies show that the characteristic bands in the 1600-600 cm⁻¹ range can be assigned to various vibrational modes of the imidazole ring. researchgate.net Anharmonic frequency calculations on protonated imidazole have demonstrated excellent agreement with experimental infrared photodissociation spectroscopy (IRPD) data, especially for N-H stretching modes. researchgate.net

For this compound, one would expect to see:

N-H stretching vibrations from both the imidazole and pyrrolidine rings, likely in the 3500-3300 cm⁻¹ region.

C-H stretching vibrations from the aliphatic CH2 groups of the pyrrolidine ring (below 3000 cm⁻¹) and the aromatic C-H of the imidazole ring (above 3000 cm⁻¹).

C=N and C=C stretching vibrations characteristic of the imidazole ring, typically between 1600 cm⁻¹ and 1400 cm⁻¹.

C-N stretching and ring deformation modes at lower wavenumbers.

Table 2: Predicted Characteristic Vibrational Modes for this compound (Inferred from Imidazole studies)

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Originating Moiety
N-H Stretch3500 - 3300Imidazole & Pyrrolidine
Aromatic C-H Stretch> 3000Imidazole
Aliphatic C-H Stretch< 3000Pyrrolidine
C=N and C=C Stretch1600 - 1400Imidazole
N-H Bending~1590Imidazole
Ring Stretching/Deformation1300 - 1000Imidazole

This table is based on inferences from computational studies of imidazole and its derivatives. researchgate.net

NMR Spectra: DFT calculations are also used to predict ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic proton on the imidazole ring would appear significantly downfield compared to the aliphatic protons on the pyrrolidine ring. Similarly, the sp²-hybridized carbons of the imidazole ring would have much larger chemical shifts than the sp³-hybridized carbons of the pyrrolidine ring.

Structure-Property Relationship Studies (Non-biological)

Structure-property relationship studies aim to understand how modifying a molecule's structure affects its physical, chemical, and electronic properties. While specific non-biological QSPR (Quantitative Structure-Property Relationship) studies on this compound are absent, research on related heterocycles offers valuable parallels.

For instance, computational studies on 1,2,4-triazol-1-ium phenacylids have explored the influence of different substituents on properties like the HOMO-LUMO gap, dipole moment, and spectral shifts in solvents. mdpi.com These studies show that the electronic properties and solubility can be tuned by altering peripheral chemical groups. Another study on diketopyrrolo[3,4-c]pyrrole derivatives investigated how N-alkylation affects solubility in various organic solvents and modifies UV-Vis absorption and emission spectra. researchgate.net Such findings suggest that derivatization of the this compound core, for example, by substitution on the nitrogen atoms, would predictably alter its polarity, solubility, and electronic characteristics. The polar surface area (PSA) is a key descriptor for predicting transport properties, and for some molecules, a PSA of less than 90 Ų suggests they can penetrate certain biological barriers. mdpi.com The calculated PSA of 40.7 Ų for the title compound falls well within this range. nih.gov

Applications of 1,4,5,6 Tetrahydropyrrolo 3,4 D Imidazole in Chemical Science and Beyond Excluding Biological/clinical

As a Versatile Synthetic Building Block for Complex Organic Molecules

The 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole core, and related pyrroloimidazole structures, serve as valuable building blocks for the construction of more complex molecular architectures. researchgate.netnih.gov The reactivity of the fused ring system allows for further functionalization and annulation, leading to novel polycyclic heterocyclic compounds.

Research has demonstrated that pyrrole-imidazole scaffolds are key structural motifs in a number of bioactive molecules and are considered important components for optoelectronic materials. researchgate.net Synthetic chemists have developed various methods to access these cores, which can then be elaborated upon. For instance, a facile and efficient method to synthesize pyrrole-imidazole derivatives has been developed using a post-Ugi cascade reaction, highlighting the utility of these systems in multicomponent reaction strategies. researchgate.net

A significant application is the use of the pyrroloimidazole core to create more elaborate fused systems. In one synthetic approach, substituted imidazolylpyrrolones, which are structurally related to the tetrahydropyrrolo[3,4-d]imidazole core, are generated from the reaction of 5-amino-4-cyanoformimidoyl imidazoles with N-substituted cyanoacetamides. nih.gov These intermediates undergo subsequent intramolecular cyclization to produce complex imidazo[4,5-b]pyrrolo[3,4-d]pyridines, demonstrating the scaffold's role in building intricate, nitrogen-rich polycyclic molecules. nih.gov The general utility of hydrogenated pyrroloimidazoles as foundational units is well-recognized, with various synthetic routes developed for their preparation. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Pyrroloimidazole-related Scaffolds
Precursor ScaffoldSynthetic MethodResulting Complex MoleculeReference
5-Amino-4-cyanoformimidoyl imidazolesReaction with cyanoacetamides followed by DBU-catalyzed intramolecular cyclizationImidazo[4,5-b]pyrrolo[3,4-d]pyridines nih.gov
3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolesAlkylation with various reagentsQuaternary imidazolium (B1220033) salts mdpi.com
Ninhydrins, diamines, and acetylenic compoundsOne-pot, three-component reactionFunctionalized Pyrrolo[1,2-a]imidazole derivatives nih.gov
Vinyl azides and aryl acetaldehydesCopper or nickel-catalyzed denitrogenative annulationRegioselective 2,4- and 3,4-diaryl substituted pyrroles nih.gov

Role in Materials Science and Polymer Chemistry

While specific polymers derived directly from this compound are not widely documented, the parent imidazole (B134444) ring is a key component in various advanced materials. For example, polybenzimidazole (PBI), which contains an imidazole ring fused to benzene, is known for its high thermal stability and is used as a fire retardant. This suggests that polymers incorporating the robust pyrroloimidazole scaffold could exhibit desirable material properties.

The potential for pyrroloimidazole derivatives in materials science is further underscored by research into related heterocyclic systems. Fused heteropentalenes, such as thiazolo[5,4-d]thiazoles, are being investigated for applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of these nitrogen- and sulfur-containing systems are crucial to their function, indicating that the nitrogen-rich pyrrolo[3,4-d]imidazole core could be a candidate for similar applications. Furthermore, dipyrrolopyrazines, which can be synthesized using an imidazole-based catalyst, are considered valuable precursors for high-tech materials used in OLEDs and other electronic devices. mdpi.com

A closely related structural analog, 1,4-diketopyrrolo-[3,4-c]pyrrole (DPP), serves as a core chromophore in high-performance pigments and fluorescent dyes. rsc.org These DPP dyes have been incorporated into polymer hydrogels to create materials for optical pH sensing, demonstrating that a fused pyrrole-based bicyclic structure can be the basis for functional materials. rsc.org

Table 2: Applications of Imidazole-Related Heterocycles in Materials Science
Heterocyclic SystemApplication AreaSpecific UseReference
Polybenzimidazole (PBI)High-Performance PolymersThermally stable, fire-retardant materials
Thiazolo[5,4-d]thiazoleOrganic ElectronicsOrganic field-effect transistors (OFETs), OLEDs researchgate.net
1,4-Diketopyrrolo-[3,4-c]pyrrole (DPP)Functional Dyes & SensorsFluorescent indicators in polymer hydrogels for pH sensing rsc.org
DipyrrolopyrazinesOrganic ElectronicsPrecursors for OLEDs and other electronic devices mdpi.com

Ligand Design in Catalysis and Coordination Chemistry

The imidazole moiety is a cornerstone of coordination chemistry, readily coordinating to transition metals through its basic, imine-like nitrogen atom. wikipedia.org The this compound scaffold possesses two potential coordination sites: the sp2-hybridized nitrogen of the imidazole ring and the secondary amine of the pyrrolidine (B122466) ring. This arrangement allows it to act as a bidentate ligand, forming stable chelate rings with metal ions.

Beyond simply acting as a ligand, the imidazole unit can also function as a catalyst itself. In a notable example, 1-methylimidazole (B24206) was found to be an effective organic catalyst for the [3+3]-cyclodimerization of acylethynylpyrroles. mdpi.com This reaction proceeds under mild conditions to afford pharmaceutically promising dipyrrolopyrazines, highlighting the catalytic potential inherent to the imidazole ring structure. mdpi.com

Table 3: Examples of Imidazole-Based Ligands in Coordination Chemistry and Catalysis
Imidazole DerivativeMetal/ProcessApplication/Complex TypeReference
Imidazothiadiazole Schiff BasesAg(I)Coordination Complexes nih.gov
Imidazole, MethylimidazoleTechnetium (Tc)Cationic Complexes ([TcO₂L₄]⁺) mdpi.com
1-MethylimidazoleOrganic CatalysisCatalyst for cyclodimerization of acylethynylpyrroles mdpi.com
Histidine (natural derivative)Ni(II), Fe(II), etc.Bioinorganic Complexes wikipedia.org

Development of Chemical Probes for Fundamental Research (Non-biological targets)

Chemical probes are essential tools for detecting and quantifying analytes in various media. While many probes target biological molecules, there is a significant need for sensors that can detect non-biological species like metal ions and changes in pH. The imidazole scaffold is well-suited for this purpose due to its coordination ability and tunable electronic properties.

A clear demonstration of this is the development of novel imidazole-derived fluorescent sensors for the detection of copper (II) ions in aqueous solutions. researchgate.net Researchers synthesized 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (B47542) (TS) and 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS). researchgate.net These compounds exhibited high selectivity and sensitivity for Cu(II), with detection limits as low as 0.09 µM, which is well below the limit permitted by the US EPA for drinking water. researchgate.net The sensing mechanism relies on the coordination of the copper ion with the imidazole derivative, which modulates its fluorescent properties.

In a related context, the structurally analogous 1,4-diketopyrrolo-[3,4-c]pyrrole (DPP) core has been successfully used to create fluorescent pH indicators. rsc.org These dyes, when immobilized in polymer matrices, function as highly sensitive optical pH sensors. rsc.org This demonstrates that fused bicyclic systems containing pyrrole (B145914) rings are excellent platforms for designing chemical probes, suggesting a strong potential for the this compound scaffold in the development of new sensors for non-biological targets.

Table 4: Imidazole-Based Scaffolds as Chemical Probes for Non-Biological Targets
Probe ScaffoldTarget AnalyteSensing PrincipleDetection LimitReference
2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (TS)Copper (II) ionFluorescence Quenching0.09 µM researchgate.net
2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS)Copper (II) ionFluorescence Quenching0.28 µM researchgate.net
1,4-Diketopyrrolo-[3,4-c]pyrrole (DPP) derivativespH (Protons)Fluorescence Modulation (Deprotonation/PET)Tunable (pH 5-12) rsc.org

Potential in Agrochemical Research as Chemical Scaffolds (excluding specific biocidal claims)

The imidazole ring is a well-established and significant scaffold in the field of crop protection. cabidigitallibrary.org A wide range of commercial agrochemicals, including fungicides and herbicides, are built upon an imidazole core. The structural diversity of these compounds is vast, encompassing simple imidazoles, partially or fully saturated derivatives like imidazolines, and annulated (fused) systems such as benzimidazoles. cabidigitallibrary.org

Given this precedent, the this compound framework represents a promising chemical scaffold for the discovery of new agrochemical candidates. Its fused, three-dimensional structure offers a distinct region of chemical space compared to simpler, planar imidazole derivatives. This structural novelty is a key attribute in modern discovery programs, which aim to identify molecules with new modes of action or improved properties.

The role of imidazoles in agrochemistry extends beyond being the final active ingredient; they also serve as critical intermediates and reagents in the synthesis of other agricultural chemicals. cabidigitallibrary.org Therefore, the this compound scaffold can be viewed as a versatile platform. It can be functionalized in various ways to generate libraries of new compounds for screening, with the goal of identifying novel structures for crop protection applications.

Table 5: Classes of Imidazole-Based Compounds in Agrochemicals
ClassStructural FeatureGeneral Application AreaReference
ImidazolesCore aromatic 5-membered ringFungicides, Herbicides cabidigitallibrary.org
ImidazolinonesOxygenated imidazole derivativeHerbicides cabidigitallibrary.org
BenzimidazolesImidazole ring fused to benzeneFungicides cabidigitallibrary.org
ImidazolinesPartially saturated imidazole ringHerbicides, Fungicides cabidigitallibrary.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole derivatives, and what factors influence reaction yields?

  • Methodological Answer : The synthesis often involves annulation reactions or cyclocondensation strategies. For example, annulation of the imidazole ring onto a pyrrole scaffold using halocarbonyl compounds or aminopyrrolines can yield the bicyclic structure, though yields may vary due to steric hindrance or competing isomerization (e.g., 14% yield in some cases) . Cyclocondensation of tetronic or tetramic acids with hydrazines has also been reported for pyrrolo[3,4-c]pyrazole derivatives, with purity ≥97% achieved under optimized conditions . Key factors affecting yields include solvent choice (e.g., DMF vs. EtOAc), temperature control, and the use of catalysts like Na₂CO₃ to suppress side reactions .

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the bicyclic structure. For instance, a derivative (5-tert-butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate) was characterized with a monoclinic crystal system and specific bond angles (e.g., N–C–N = 108.5°) . Spectroscopic methods, including ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) , are used to validate molecular formulas (e.g., C₅H₇N₃ for the core structure) and detect impurities. For example, HRMS with <3 ppm mass deviation ensures accurate molecular weight confirmation .

Q. What are the key considerations for ensuring the stability of this compound during storage and handling?

  • Methodological Answer : Stability is highly dependent on storage conditions . The compound should be sealed in dry environments at room temperature to prevent hydrolysis or oxidation, as moisture can degrade the imidazole ring . Derivatives like the hydrochloride salt (e.g., 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride) require inert atmospheres (e.g., argon) to avoid deliquescence. Analytical-grade desiccants (e.g., silica gel) are recommended for long-term storage .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) model the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution. For example, studies on pyrrolo[3,4-c]pyrazole derivatives reveal electron-deficient regions at the imidazole nitrogen, guiding functionalization for kinase inhibitor design . Molecular docking simulations further predict binding affinities to targets like Aurora-A kinase, with binding energies correlated to experimental IC₅₀ values .

Q. What strategies resolve contradictory data in reaction mechanisms involving this compound’s derivatives?

  • Methodological Answer : Contradictions in reaction pathways (e.g., oxidation products of pyrrole derivatives) are addressed through comparative fragmentation analysis and isotopic labeling . For instance, ambiguous ozonolysis products were resolved by comparing retention times and MS/MS fragmentation patterns (e.g., m/z = 56.0500 fragment ion) against reference standards . Redundant synthesis pathways (e.g., annulation vs. cycloaddition) are validated via kinetic studies and intermediate trapping .

Q. What are the design principles for developing kinase inhibitors using this scaffold?

  • Methodological Answer : The bicyclic core serves as a rigid scaffold to position pharmacophores. For Aurora-A kinase inhibitors, substituents at the 3-position (e.g., trifluoromethyl groups) enhance hydrophobic interactions with the ATP-binding pocket, while methyl groups at the 1-position improve metabolic stability . Structure-activity relationship (SAR) studies prioritize derivatives with IC₅₀ < 100 nM, validated via kinase profiling assays .

Q. How are spectroscopic and crystallographic data integrated to address isomerism in derivatives?

  • Methodological Answer : Isomeric ambiguity (e.g., 1,5-dihydro-pyrrole-one vs. pyrroloimidazole) is resolved by combining 2D NMR (e.g., NOESY for spatial proximity) and single-crystal X-ray diffraction . For example, crystallographic data confirmed the cis-configuration of a 3-amino substituent in a derivative, ruling out alternative tautomers . Dynamic NMR experiments further distinguish rotamers by tracking temperature-dependent chemical shift changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.